Dimyristoylphosphatidylinositol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

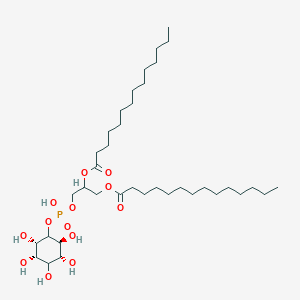

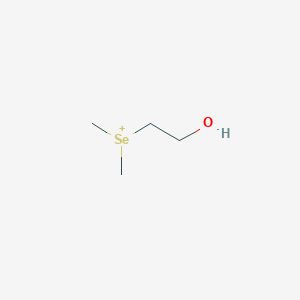

Dimyristoylphosphatidylinositol (DMPI) is a phospholipid that belongs to the class of glycerophospholipids. It is a vital component of the cell membrane and plays a crucial role in various cellular processes. DMPI is synthesized by the addition of myristic acid to phosphatidylinositol (PI) by the enzyme phospholipase C. DMPI has been widely studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology.

Wirkmechanismus

Dimyristoylphosphatidylinositol is a phospholipid that plays a crucial role in the structure and function of the cell membrane. It is involved in various cellular processes such as cell signaling, membrane trafficking, and ion transport. Dimyristoylphosphatidylinositol acts as a substrate for various enzymes such as phospholipase C and phospholipase D. Dimyristoylphosphatidylinositol is also involved in the formation of lipid rafts, which are microdomains of the cell membrane that are involved in cell signaling and membrane trafficking.

Biochemical and Physiological Effects:

Dimyristoylphosphatidylinositol has been shown to have various biochemical and physiological effects. Dimyristoylphosphatidylinositol has been shown to increase the fluidity of the cell membrane, which can affect the activity of membrane proteins. Dimyristoylphosphatidylinositol has been shown to activate phospholipase C, which can lead to the release of intracellular calcium ions. Dimyristoylphosphatidylinositol has been shown to induce the formation of lipid rafts, which can affect cell signaling and membrane trafficking.

Vorteile Und Einschränkungen Für Laborexperimente

Dimyristoylphosphatidylinositol has several advantages and limitations for lab experiments. Dimyristoylphosphatidylinositol is readily available and can be synthesized in large quantities. Dimyristoylphosphatidylinositol is also a well-characterized phospholipid, which makes it a reliable substrate for various experimental studies. However, Dimyristoylphosphatidylinositol has limitations in terms of its solubility and stability. Dimyristoylphosphatidylinositol is insoluble in water, which can make it difficult to prepare solutions for experimental studies. Dimyristoylphosphatidylinositol is also susceptible to oxidation, which can affect its stability.

Zukünftige Richtungen

There are several future directions for the study of Dimyristoylphosphatidylinositol. Dimyristoylphosphatidylinositol can be used in the development of novel liposomes for drug delivery. Dimyristoylphosphatidylinositol can also be used in the study of membrane proteins and their interactions with the lipid bilayer. Dimyristoylphosphatidylinositol can be used in the study of lipid rafts and their role in cell signaling and membrane trafficking. Dimyristoylphosphatidylinositol can also be used in the study of various diseases such as cancer and Alzheimer's disease, which are associated with alterations in the cell membrane. Overall, Dimyristoylphosphatidylinositol has significant potential for further research in the field of biochemistry and physiology.

Synthesemethoden

Dimyristoylphosphatidylinositol is synthesized by the addition of myristic acid to PI by the enzyme phospholipase C. The reaction takes place in the presence of a catalyst such as calcium ions. The synthesis of Dimyristoylphosphatidylinositol can be achieved by chemical methods as well, by reacting myristic acid with PI in the presence of an acid catalyst. The purity and yield of Dimyristoylphosphatidylinositol can be improved by using various purification techniques such as column chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

Dimyristoylphosphatidylinositol has been extensively studied for its potential applications in scientific research. It has been used as a model membrane component in various experimental studies. Dimyristoylphosphatidylinositol has been used to investigate the interaction of membrane proteins with the lipid bilayer. It has also been used to study the effects of various drugs and toxins on the cell membrane. Dimyristoylphosphatidylinositol has been used as a substrate for the study of phospholipase C activity. Dimyristoylphosphatidylinositol has been used in the development of liposomes for drug delivery.

Eigenschaften

CAS-Nummer |

136655-51-1 |

|---|---|

Produktname |

Dimyristoylphosphatidylinositol |

Molekularformel |

C37H71O13P |

Molekulargewicht |

754.9 g/mol |

IUPAC-Name |

[3-[hydroxy-[(2S,3R,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-2-tetradecanoyloxypropyl] tetradecanoate |

InChI |

InChI=1S/C37H71O13P/c1-3-5-7-9-11-13-15-17-19-21-23-25-30(38)47-27-29(49-31(39)26-24-22-20-18-16-14-12-10-8-6-4-2)28-48-51(45,46)50-37-35(43)33(41)32(40)34(42)36(37)44/h29,32-37,40-44H,3-28H2,1-2H3,(H,45,46)/t29?,32?,33-,34+,35-,36-,37?/m0/s1 |

InChI-Schlüssel |

LYBDVVBIMGTZMB-HVIJGSDCSA-N |

Isomerische SMILES |

CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1[C@H]([C@H](C([C@H]([C@@H]1O)O)O)O)O)OC(=O)CCCCCCCCCCCCC |

SMILES |

CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCCCCCCCC |

Kanonische SMILES |

CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCCCCCCCC |

Synonyme |

1-(2,3-bis((1-oxotetradecyl)oxy)propyl hydrogen phosphate) myo-inositol dimyristoylphosphatidylinositol DMPI |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-fluoro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B238109.png)

![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-propoxybenzamide](/img/structure/B238113.png)

![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-methoxybenzamide](/img/structure/B238116.png)

![4-chloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B238135.png)

![N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B238146.png)

![N-[4-(4-propanoylpiperazin-1-yl)phenyl]butanamide](/img/structure/B238152.png)

![N-{4-[(2,6-dimethoxybenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B238158.png)